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Compound of Interest
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Cat. No.: B1195657 Get Quote

Introduction

Diethylenetriaminepentaacetic acid (DTPA) anhydride is a versatile bifunctional chelating agent

widely employed in the development of fluorescent probes, particularly for biomedical imaging

and bioassays. Its primary function is to form highly stable complexes with metal ions, most

notably lanthanides such as Europium (Eu³⁺) and Terbium (Tb³⁺), which possess unique long-

lived fluorescence properties ideal for time-resolved fluorescence applications. The anhydride

groups of DTPA allow for covalent conjugation to amine-containing molecules, including

fluorescent dyes, antibodies, peptides, and other biomolecules, enabling the creation of

targeted and responsive fluorescent probes.

Key Applications

Time-Resolved Fluorescence (TRF) Assays: DTPA-lanthanide complexes are central to TRF-

based assays, such as Dissociation-Enhanced Lanthanide Fluoroimmunoassays (DELFIA).

The long fluorescence lifetime of lanthanides (microseconds to milliseconds) allows for

temporal gating of the fluorescence signal, effectively eliminating short-lived background

fluorescence from biological samples and plastics. This results in a significantly improved

signal-to-noise ratio and enhanced sensitivity.[1][2]

Fluorescence Microscopy and Imaging: Probes functionalized with DTPA-lanthanide chelates

are valuable tools for fluorescence microscopy.[3][4][5] Time-resolved fluorescence

microscopy (TRFM) using these probes enables high-contrast imaging of cells and tissues

by suppressing autofluorescence.[4] Furthermore, DTPA has been used to create dual-modal
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imaging agents, for example, by incorporating a fluorescent reporter and a chelator for a

paramagnetic ion like Gadolinium (Gd³⁺) for Magnetic Resonance Imaging (MRI).

Targeted Molecular Imaging: The ability to conjugate DTPA to targeting moieties like

monoclonal antibodies or peptides facilitates the development of probes for specific

molecular targets in vitro and in vivo.[6][7][8][9] This is crucial for applications in diagnostics,

such as identifying specific cell surface receptors or tumor markers.

Responsive Probes: The fluorescence of DTPA-lanthanide complexes can be modulated by

the local microenvironment. This property is exploited to create "turn-on" or "turn-off"

fluorescent sensors for various analytes, including metal ions and biomolecules. The binding

of an analyte can alter the energy transfer efficiency from an antenna molecule to the

lanthanide ion, resulting in a change in fluorescence intensity.

Advantages of DTPA Anhydride in Fluorescent Probe Development

High Stability of Metal Complexes: DTPA forms thermodynamically stable and kinetically

inert complexes with a wide range of metal ions, which is critical for in vivo applications to

prevent the release of potentially toxic free metal ions.

Versatile Conjugation Chemistry: The cyclic dianhydride form of DTPA readily reacts with

primary and secondary amines under mild conditions to form stable amide bonds, providing

a straightforward method for bioconjugation.[7]

Enhanced Fluorescence Properties: When complexed with lanthanides and combined with

an appropriate sensitizing "antenna" molecule, DTPA-based probes can exhibit large Stokes

shifts, narrow emission bands, and long fluorescence lifetimes, which are highly desirable

properties for multiplexing and sensitive detection.[1][10][11]

Experimental Protocols
Protocol 1: Synthesis of DTPA Dianhydride
This protocol describes the preparation of the reactive cyclic DTPA dianhydride from DTPA.

Materials:

Diethylenetriaminepentaacetic acid (DTPA)
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Acetic anhydride

Pyridine

Anhydrous dimethyl sulfoxide (DMSO)

Anhydrous ether

Round-bottom flask

Magnetic stirrer and stir bar

Heating mantle

Filtration apparatus (e.g., Büchner funnel)

Schlenk line or nitrogen/argon inlet for inert atmosphere

Procedure:

In a round-bottom flask under an inert atmosphere, dissolve DTPA in a mixture of anhydrous

DMSO, acetic anhydride, and pyridine.

Heat the reaction mixture at 65°C with constant stirring for 24 hours.

Cool the reaction mixture to room temperature. A precipitate of DTPA dianhydride will form.

Collect the precipitate by filtration.

Wash the collected solid sequentially with cold acetic anhydride and anhydrous ether to

remove unreacted starting materials and byproducts.

Dry the purified DTPA dianhydride under vacuum. The product should be stored in a

desiccator to prevent hydrolysis.

Protocol 2: Conjugation of DTPA Anhydride to an Amine-
Containing Fluorophore (e.g., an Amino-Functionalized
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Dye)
This protocol outlines the general procedure for coupling DTPA dianhydride to a fluorescent

molecule containing a primary amine.

Materials:

DTPA dianhydride

Amine-functionalized fluorophore

Anhydrous dimethylformamide (DMF) or DMSO

Triethylamine (TEA) or diisopropylethylamine (DIPEA)

Stirring plate and stir bar

Small reaction vial

Nitrogen or argon supply

Reverse-phase HPLC for purification

Procedure:

Dissolve the amine-functionalized fluorophore in anhydrous DMF or DMSO in a reaction vial.

Add a molar excess (typically 1.5-2 equivalents) of DTPA dianhydride to the solution.

Add a base, such as TEA or DIPEA (2-3 equivalents), to the reaction mixture to neutralize

the acid formed during the reaction.

Stir the reaction mixture under an inert atmosphere at room temperature for 2-4 hours. The

reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.

Upon completion, the DTPA-fluorophore conjugate can be purified by reverse-phase HPLC.

Characterize the final product by mass spectrometry and NMR spectroscopy.
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Protocol 3: Chelation of Europium (Eu³⁺) to a DTPA-
Fluorophore Conjugate
This protocol describes the formation of the luminescent lanthanide complex.

Materials:

DTPA-fluorophore conjugate

Europium(III) chloride hexahydrate (EuCl₃·6H₂O)

Deionized water or a suitable buffer (e.g., acetate or HEPES buffer)

pH meter

Stirring plate and stir bar

Procedure:

Dissolve the DTPA-fluorophore conjugate in deionized water or a suitable buffer.

Adjust the pH of the solution to between 5.5 and 6.5 using a dilute acid or base.

Add a slight molar excess (1.1 equivalents) of EuCl₃·6H₂O solution to the DTPA-fluorophore

solution while stirring.

Stir the reaction mixture at room temperature for 1-2 hours.

The formation of the Eu³⁺-DTPA-fluorophore complex can be confirmed by monitoring the

appearance of the characteristic europium luminescence upon excitation of the fluorophore

(antenna).

The final product can be purified by size-exclusion chromatography if necessary to remove

any unchelated Eu³⁺.

Protocol 4: Conjugation of a DTPA-Eu³⁺ Probe to an
Antibody
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This protocol details the labeling of a monoclonal antibody with the prepared DTPA-Eu³⁺ probe.

Materials:

DTPA-Eu³⁺ probe with a reactive group (e.g., N-hydroxysuccinimide [NHS] ester)

Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline [PBS], pH

7.4-8.5)

Bicarbonate buffer (0.1 M, pH 8.2)

Size-exclusion chromatography column (e.g., Sephadex G-50)

UV-Vis spectrophotometer

Procedure:

Prepare the antibody solution at a concentration of 1-5 mg/mL in bicarbonate buffer (pH 8.2).

Ensure the buffer is amine-free (e.g., no Tris).

Dissolve the NHS-activated DTPA-Eu³⁺ probe in anhydrous DMSO immediately before use.

Add a 10-20 fold molar excess of the activated probe solution to the antibody solution with

gentle stirring.

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

Separate the antibody-probe conjugate from unreacted probe and byproducts using a size-

exclusion chromatography column equilibrated with PBS.

Monitor the column elution by measuring the absorbance at 280 nm (for the antibody) and at

the excitation maximum of the fluorophore.

Pool the fractions containing the labeled antibody.

Determine the degree of labeling (DOL) by measuring the absorbance of the antibody (at

280 nm) and the fluorophore (at its λmax) and using their respective molar extinction

coefficients.
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Protocol 5: Time-Resolved Fluorescence Microscopy of
Labeled Cells
This protocol provides a general workflow for imaging cells labeled with a DTPA-Eu³⁺

conjugated antibody.

Materials:

Cells expressing the target antigen

DTPA-Eu³⁺ conjugated antibody

Cell culture medium

Phosphate-buffered saline (PBS)

Paraformaldehyde (PFA) for fixing (optional)

Mounting medium

Fluorescence microscope equipped for time-resolved imaging (pulsed excitation source and

gated detector)

Procedure:

Cell Preparation: Seed cells on a suitable imaging dish or coverslip and allow them to

adhere.

Labeling:

Wash the cells with PBS.

Incubate the cells with the DTPA-Eu³⁺ conjugated antibody diluted in cell culture medium

or a suitable binding buffer for 1 hour at 37°C or 4°C, depending on whether internalization

is desired.

Wash the cells three times with cold PBS to remove unbound antibody.
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Fixation (Optional): Fix the cells with 4% PFA in PBS for 15 minutes at room temperature,

followed by washing with PBS.

Mounting: Mount the coverslip onto a microscope slide using a suitable mounting medium.

Imaging:

Use a fluorescence microscope equipped with a pulsed excitation source (e.g., a xenon

flashlamp or a pulsed laser) and a time-gated detector (e.g., a gated intensified CCD

camera).[4]

Excite the probe at the appropriate wavelength for the antenna fluorophore.

Set a time delay (e.g., 50-100 µs) after the excitation pulse before starting the image

acquisition.

Set the acquisition gate time (e.g., several hundred µs to ms) to capture the long-lived

lanthanide emission.

Acquire the time-resolved fluorescence image.

Quantitative Data
Table 1: Photophysical Properties of Representative DTPA-Lanthanide Probes
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Probe/Com
plex

Excitation
(λex) (nm)

Emission
(λem) (nm)

Quantum
Yield (Φ)

Fluorescen
ce Lifetime
(τ) (ms)

Reference

Eu³⁺-DTPA-

Quinoxalinyla

mide

~340 615, 695

High (2700-

fold

enhancement

)

Not Specified [12]

Eu³⁺-DTPA-

cs124
Not Specified ~615 Not Specified >1 [4]

Eu³⁺-DTPA-

PEG₉-NDP-α-

MSH

340 615 Not Specified Not Specified [2]

Tb³⁺-DTPA-

based

complexes

~330-350 490, 545 Variable ~1-2 [13]

Table 2: Characterization of Antibody-DTPA Conjugates

Antibody
Molar Ratio
(cDTPAA:Ab)

DTPA
molecules per
Ab

Retained
Binding
Activity (%)

Reference

Anti-HSA 100 2 77 [8]

Anti-HSA 500 8 59 [8]

Anti-HSA 1000 9 55 [8]

Anti-HSA 2000 11 47 [8]

MAb-17-1A 50 1 93 [8]

MAb-17-1A 100 4 60 [8]

MAb-17-1A 500 11 12 [8]
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Caption: Experimental workflow for developing and applying a DTPA-Eu³⁺ fluorescent antibody

probe.
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Caption: Principle of Time-Resolved Fluorescence (TRF) detection using a DTPA-Eu³⁺ probe.
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Caption: Logical relationship for targeted cell labeling and signal generation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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